molecular formula C7H4ClF4N B1319365 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline CAS No. 126538-85-0

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

Cat. No.: B1319365
CAS No.: 126538-85-0
M. Wt: 213.56 g/mol
InChI Key: RRQSEOPUKUHLCT-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the reaction of 3-chloro-2-fluoroaniline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. The use of anhydrous hydrogen fluoride and other fluorinating agents is common in these processes. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives.

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-(Trifluoromethyl)aniline
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Uniqueness

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQSEOPUKUHLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Chloro-4-fluoro-3-nitro-trifluoromethylbenzene (50g) was added to a cooled (5° C.) solution of stannous chloride (140g) in concentrated aqueous hydrochloric acid (187ml). After stirring for several hours at the ambient temperature (about 22° C.), the reaction mixture was stood overnight. After basification by the addition of sodium hydroxide, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water, dried, and the solvent removed by evaporation under reduced pressure. The residual yellow oil was kugelrohr distilled under reduced pressure to give 3-amino-5-chloro-4-fluoro-trifluoromethylbenzene (32g): boiling point 105° C./11 mm Hg;
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